T2 Tetraol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

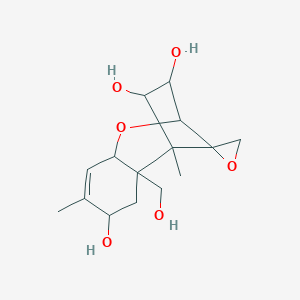

T-2 Tetraol (CAS 34114-99-3) is a highly oxygenated type A trichothecene and the terminal, fully hydrolyzed phase I metabolite of T-2 toxin. Characterized by the presence of four free hydroxyl groups and the conserved 12,13-epoxy core, it serves as a critical biomarker for end-stage mycotoxin exposure and a reference standard in food safety analytics [1]. Unlike its highly esterified parent compound, T-2 tetraol exhibits high polarity, which dictates its unique behavior in chromatographic separations and solid-phase extraction (SPE) workflows[2]. For procurement, it is primarily sourced as an analytical standard for LC-MS/MS calibration, toxicokinetic biomonitoring, and structure-activity relationship (SAR) studies where a fully de-esterified trichothecene baseline is required [1].

Research Fit

Substituting T-2 tetraol with its parent compound (T-2 toxin) or primary metabolite (HT-2 toxin) fundamentally compromises both analytical and toxicological workflows. In LC-MS/MS food safety testing, standard non-polar extraction methods that successfully recover T-2 toxin fail to capture the highly polar T-2 tetraol, leading to false negatives in total mycotoxin load assessments if the specific tetraol standard is not used for calibration[1]. Furthermore, in mechanistic toxicology, T-2 and HT-2 toxins are potent inducers of apoptosis and ribosomal translation inhibition [2]. Using them as substitutes in assays requiring the terminal, detoxified metabolic state would completely invalidate structure-activity relationship (SAR) models, as T-2 tetraol is required to demonstrate the baseline toxicity of the bare trichothecene core without the amplifying effects of C-4, C-8, and C-15 esterifications [2].

Substitution Risk

Matrix Extraction Efficiency and Polar SPE Calibration

T-2 tetraol's four free hydroxyl groups make it significantly more polar than T-2 and HT-2 toxins. In cereal matrix cleanups, standard non-polar columns retain T-2 toxin but yield poor recoveries for T-2 tetraol. Optimized polar extraction (e.g., ACN/H2O 80:20) combined with specialized mycotoxin SPE columns is required, achieving 65–104% recovery for T-2 tetraol[1]. Procuring the exact T-2 tetraol standard is mandatory to calibrate these polar-optimized workflows, as its elution profile cannot be extrapolated from less polar analogs [1].

| Evidence Dimension | SPE Extraction Recovery |

| Target Compound Data | Requires polar-optimized SPE for >65% recovery |

| Comparator Or Baseline | T-2 Toxin (effectively retained by standard non-polar columns) |

| Quantified Difference | Up to 31% increase in recovery when switching to polar-optimized extraction for T-2 tetraol. |

| Conditions | Cereal matrix extraction prior to LC-MS/MS analysis. |

Analytical laboratories must procure T-2 tetraol to validate polar extraction efficiencies, as using T-2 toxin as a surrogate will result in massive under-quantification of terminal metabolites.

Baseline Toxicological Profiling in Apoptosis Assays

T-2 tetraol serves as the required low-toxicity baseline in trichothecene structure-activity studies. In human primary renal proximal tubule epithelial cells (RPTEC) and HepG2 cells, T-2 and HT-2 toxins rapidly induce sub-G1 peak formation (apoptosis) and severe cytotoxicity at concentrations as low as 1 µM [1]. In contrast, the fully hydrolyzed T-2 tetraol exhibits the highest IC50 among the metabolites and requires significantly higher concentrations (>10 µM) to trigger comparable apoptotic effects[1].

| Evidence Dimension | Cytotoxicity (IC50) and Apoptotic Induction |

| Target Compound Data | Low apoptotic induction; highest IC50 among T-2 metabolites |

| Comparator Or Baseline | T-2 Toxin and HT-2 Toxin (high apoptosis at 1-10 µM; low IC50) |

| Quantified Difference | T-2 tetraol IC50 > T-2 triol > HT-2 toxin > T-2 toxin. |

| Conditions | 24-48h incubation in human cell lines (RPTEC, HepG2). |

Procuring T-2 tetraol allows toxicologists to isolate the baseline effects of the trichothecene core from the acute toxicity driven by the ester side chains of T-2 and HT-2.

End-Stage Biomarker for Toxicokinetic Profiling

Following ingestion, T-2 toxin is rapidly deacetylated to HT-2 toxin and subsequently hydrolyzed to T-2 triol and T-2 tetraol. While HT-2 is the primary intermediate, T-2 tetraol represents the terminal phase I de-esterification product before phase II glucuronidation [1]. Toxicokinetic studies show that T-2 tetraol accounts for a significant portion of urinary metabolites (e.g., up to 21% of recovered radiolabel in specific rat models), whereas the parent T-2 toxin is nearly undetectable [1].

| Evidence Dimension | Urinary Metabolite Recovery |

| Target Compound Data | Represents up to 21% of recovered radiolabeled metabolites in urine |

| Comparator Or Baseline | T-2 Toxin (rapidly metabolized, <6% recovery in urine) |

| Quantified Difference | T-2 tetraol is a major terminal excretory product, whereas the parent compound is transient. |

| Conditions | In vivo mammalian toxicokinetic models (e.g., Sprague-Dawley rats). |

For clinical or veterinary biomonitoring, T-2 tetraol must be procured as the reference standard, as testing for the parent T-2 toxin alone will fail to detect historical exposure.

LC-MS/MS Method Development for Polar Mycotoxins

T-2 tetraol is required for optimizing solid-phase extraction (SPE) and liquid chromatography gradients for highly polar trichothecenes in complex matrices like cereals, beer, and wine [1]. Its early elution time and unique matrix suppression profile make it necessary for validating multi-toxin analytical panels where non-polar analogs like T-2 toxin cannot serve as surrogates[1].

Toxicokinetic and Biomonitoring Assays

As the terminal phase I metabolite of T-2 toxin, T-2 tetraol is used to calibrate quantitative assays for urinary and fecal mycotoxin excretion[2]. It is utilized for retrospective exposure assessments in livestock and humans where the parent toxin has already been fully metabolized and is no longer detectable [2].

Structure-Activity Relationship (SAR) Toxicology

In cellular assays evaluating ribotoxic stress, oxidative damage, and apoptosis, T-2 tetraol is utilized as the fully de-esterified baseline[3]. Comparing its attenuated effects against T-2 and HT-2 toxins allows researchers to map the specific toxicological contributions of the C-4, C-8, and C-15 ester groups [3].

Application Fit Matrix

References

- [1] A new solid phase extraction clean-up method for the determination of 12 type A and B trichothecenes in cereals and cereal-based food by LC-MS/MS. Mol Nutr Food Res. 2006.

- [2] T-2 AND HT-2 TOXINS (JECFA 47, 2001). WHO Food Additives Series.

- [3] Identification and Apoptotic Potential of T-2 Toxin Metabolites in Human Cells. Chem. Res. Toxicol. 2012.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Metabolism Metabolites

Explore Compound Types